molecular formula C21H14N2O5S B2984324 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 864937-37-1

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2984324
CAS No.: 864937-37-1
M. Wt: 406.41
InChI Key: MMMLEMDMMJYTES-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H14N2O5S and its molecular weight is 406.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to inhibitVEGFR1 , a receptor tyrosine kinase . VEGFR1 plays a crucial role in angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels.

Mode of Action

Compounds with similar structures have been shown to inhibit the activity of their target proteins . Inhibition typically occurs when the compound binds to the active site of the target protein, preventing it from performing its normal function.

Biochemical Pathways

Inhibition of vegfr1, as seen with similar compounds, would affect theVEGF signaling pathway . This pathway is involved in angiogenesis, and its inhibition can lead to reduced blood vessel formation.

Result of Action

Based on the inhibition of vegfr1 by similar compounds, one could expect a decrease in angiogenesis . This could potentially lead to reduced tumor growth in cancerous cells, as they often rely on angiogenesis for nutrient supply.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5S/c24-19-13-3-1-2-4-16(13)28-10-14(19)20(25)23-21-22-15(11-29-21)12-5-6-17-18(9-12)27-8-7-26-17/h1-6,9-11H,7-8H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMLEMDMMJYTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=COC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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